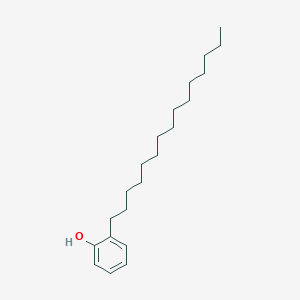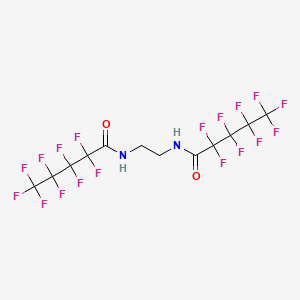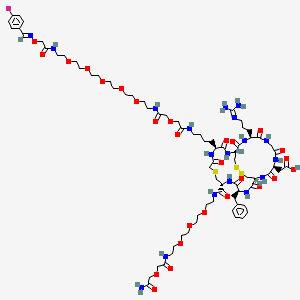
Fluciclatide (18F)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluciclatide F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled cyclic tripeptide that contains the arginine-glycine-aspartic acid sequence, which binds with high affinity to integrins αvβ3 and αvβ5. These integrins are upregulated in tumor-associated vasculature, making Fluciclatide F-18 a valuable tool for imaging angiogenesis in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluciclatide F-18 involves the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . This reaction is typically carried out under mild conditions to preserve the integrity of the peptide structure.
Industrial Production Methods
Industrial production of Fluciclatide F-18 follows a similar synthetic route but is scaled up to meet clinical demand. The process involves automated synthesis modules that ensure high radiochemical purity and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
Fluciclatide F-18 primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime bond between 4-18F-fluorobenzaldehyde and the aminooxy-functionalized precursor .
Common Reagents and Conditions
Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor
Conditions: Mild reaction conditions to maintain peptide integrity
Major Products
The major product of the synthesis is Fluciclatide F-18, with high radiochemical purity and specific activity suitable for PET imaging .
Aplicaciones Científicas De Investigación
Fluciclatide F-18 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled probe to study integrin expression and angiogenesis.
Biology: Helps in understanding the role of integrins in various biological processes, including cell adhesion and migration.
Medicine: Primarily used in oncology to image tumor angiogenesis and monitor the efficacy of anti-angiogenic therapies
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mecanismo De Acción
Fluciclatide F-18 exerts its effects by binding to integrins αvβ3 and αvβ5, which are upregulated in tumor-associated vasculature. This binding allows for the visualization of angiogenesis in tumors using PET imaging. The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Fluciclovine F-18: Another fluorine-18 labeled compound used in PET imaging, primarily for prostate cancer.
Uniqueness
Fluciclatide F-18 is unique due to its high affinity for integrins αvβ3 and αvβ5, making it particularly effective for imaging angiogenesis in tumors. Its ability to provide detailed images of tumor vasculature sets it apart from other radiopharmaceuticals .
Propiedades
Número CAS |
879894-01-6 |
|---|---|
Fórmula molecular |
C75H115FN18O27S3 |
Peso molecular |
1815.0 g/mol |
Nombre IUPAC |
2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |
InChI |
InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |
Clave InChI |
VXFFXZSNVKXXIB-JZNCAEBOSA-N |
SMILES isomérico |
C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
SMILES canónico |
C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


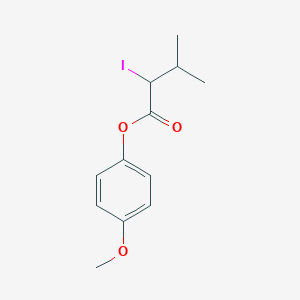
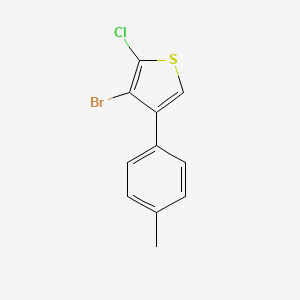
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
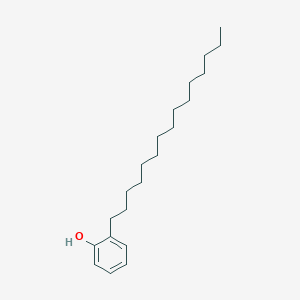
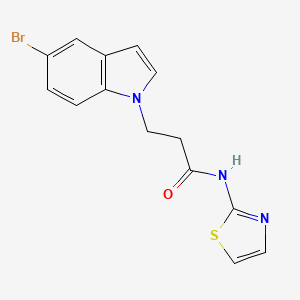
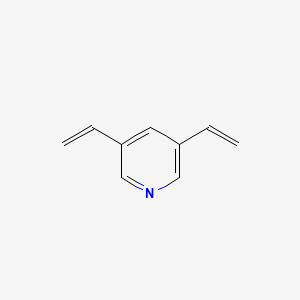
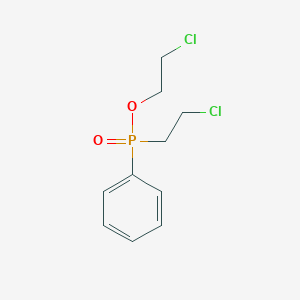
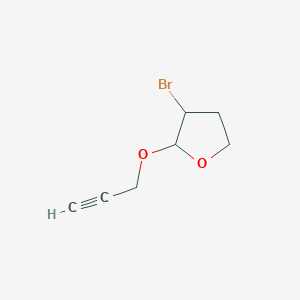
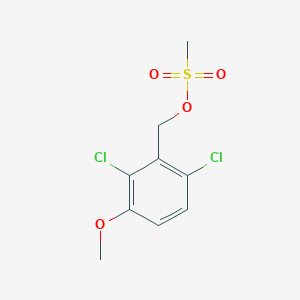
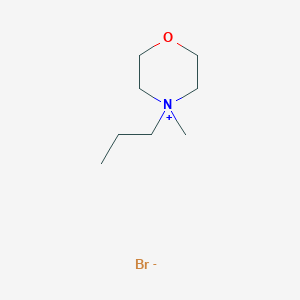
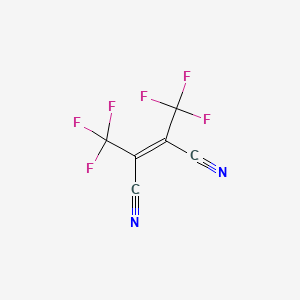
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
